molecular formula C33H31Cl2NO5S B13378692 ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

Cat. No.: B13378692
M. Wt: 624.6 g/mol
InChI Key: WQKXWIPYEURYGW-APRKHAHBSA-N
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Description

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3,5-dichloro-4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3,5-dichloro-4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3,5-dichloro-4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3,5-dichloro-4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3,5-dichloro-4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3,5-dichloro-4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with similar compounds such as:

These compounds share structural similarities but may differ in their functional groups and reactivity

Biological Activity

Ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Molecular Formula : C26H25Cl2NO5S
Molecular Weight : 534.4 g/mol
IUPAC Name : Ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Thiophene Ring : The thiophene structure is synthesized through cyclization reactions involving appropriate precursors.
  • Amide Bond Formation : The reaction of 4-tert-butylbenzoyl chloride with the thiophene derivative leads to the formation of an amide bond.
  • Methylidene Group Introduction : The introduction of the methylidene group is achieved through condensation reactions with suitable aldehydes.

Antimicrobial Activity

Recent studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have demonstrated superior antibacterial activity compared to standard antibiotics like ampicillin against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
CompoundBacteria TestedActivity Compared to Ampicillin
5bMRSAMore potent
5gE. coliMore potent
5hP. aeruginosaMore potent

Antifungal Activity

In addition to antibacterial effects, these compounds have shown enhanced antifungal activity, outperforming reference drugs such as bifonazole and ketoconazole by significant margins .

The biological activity of this compound may be attributed to:

  • Kinase Inhibition : Studies indicate that these compounds may inhibit specific kinases, which are crucial for bacterial growth and survival.
  • Targeting Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis mechanisms .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A comprehensive study evaluated a series of thiazolidine derivatives, revealing that those with structural similarities to ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[...]-carboxylate exhibited significant antibacterial and antifungal activities .
    • The study concluded that these compounds could serve as lead candidates for developing new antimicrobial agents.
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to predict the binding affinities of these compounds to target proteins involved in microbial resistance mechanisms. The results indicated strong interactions with key enzymes involved in cell wall biosynthesis .

Properties

Molecular Formula

C33H31Cl2NO5S

Molecular Weight

624.6 g/mol

IUPAC Name

ethyl (5Z)-2-(4-tert-butylbenzoyl)imino-5-[[3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C33H31Cl2NO5S/c1-6-40-32(39)27-28(37)26(42-31(27)36-30(38)22-11-13-23(14-12-22)33(3,4)5)17-21-15-24(34)29(25(35)16-21)41-18-20-9-7-19(2)8-10-20/h7-17,37H,6,18H2,1-5H3/b26-17-,36-31?

InChI Key

WQKXWIPYEURYGW-APRKHAHBSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)C)Cl)/SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)C)Cl)SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O

Origin of Product

United States

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